![molecular formula C9H18N2O B1411989 2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide CAS No. 1598106-66-1](/img/structure/B1411989.png)
2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide
Overview
Description
The compound “2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, attached to a propanamide group. The propanamide group has been further substituted with ethyl and methyl groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The azetidine ring might undergo reactions typical of cyclic amines, while the propanamide group could participate in reactions typical of amides .Scientific Research Applications
Antidepressant and Nootropic Potential
A study by Thomas, Nanda, Kothapalli, and Hamane (2016) explored the synthesis and pharmacological activity of various N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides. These compounds, which include azetidinones, showed significant antidepressant and nootropic activities, highlighting the potential of the 2-azetidinone skeleton as a CNS active agent for therapeutic use (Thomas et al., 2016).
Antimicrobial and Antitubercular Activities
Chandrashekaraiah, Lingappa, Gowda, and Bhadregowda (2014) synthesized new pyrimidine-azetidinone analogues and tested them for antimicrobial and antitubercular activities. Their results provided a basis for designing further antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).
Antileishmanial Agents
Singh, Al-Kahraman, Mpadi, and Yasinzai (2012) investigated N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones for antileishmanial activity. They found that the transformation to azetidin-2-ones significantly improved anti-parasitic activity, suggesting their use as potential antileishmanial drugs (Singh et al., 2012).
Antibacterial and Antifungal Activities
Ayyash and Habeeb (2019) synthesized novel 2-azetidinones and tested them for antimicrobial activity. They found that some of these compounds exhibited excellent antibacterial and antifungal activities, highlighting the potential of 2-azetidinone derivatives in this field (Ayyash & Habeeb, 2019).
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. If it has pharmaceutical potential, future research could focus on clinical trials and drug development processes. If it has potential in other industries, research could focus on optimizing its synthesis and exploring its properties .
properties
IUPAC Name |
2-(azetidin-3-yl)-N-ethyl-N-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-4-11(3)9(12)7(2)8-5-10-6-8/h7-8,10H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKZNEXNSRBMJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C(C)C1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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